molecular formula C9H7ClF2O B8686039 Ethanone, 2-chloro-2,2-difluoro-1-(2-methylphenyl)-

Ethanone, 2-chloro-2,2-difluoro-1-(2-methylphenyl)-

Cat. No. B8686039
M. Wt: 204.60 g/mol
InChI Key: FSOROJRIVJUBRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethanone, 2-chloro-2,2-difluoro-1-(2-methylphenyl)- is a useful research compound. Its molecular formula is C9H7ClF2O and its molecular weight is 204.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethanone, 2-chloro-2,2-difluoro-1-(2-methylphenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanone, 2-chloro-2,2-difluoro-1-(2-methylphenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethanone, 2-chloro-2,2-difluoro-1-(2-methylphenyl)-

Molecular Formula

C9H7ClF2O

Molecular Weight

204.60 g/mol

IUPAC Name

2-chloro-2,2-difluoro-1-(2-methylphenyl)ethanone

InChI

InChI=1S/C9H7ClF2O/c1-6-4-2-3-5-7(6)8(13)9(10,11)12/h2-5H,1H3

InChI Key

FSOROJRIVJUBRM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)C(F)(F)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Magnesium (flake, 6.2 g) was suspended in diethyl ether (10 mL), and iodine (small amount) was added and a solution of 2-bromotoluene (43.26 g) in diethyl ether (100 mL) were slowly added dropwise. After stirring at room temperature for 1 hr, the reaction mixture was added dropwise to a solution of chlorodifluoroacetic acid (10.0 g) in diethyl ether (100 mL) at −10° C., and the mixture was stirred at 0° C. for 1 hr. Saturated aqueous ammonium chloride solution was added to the reaction mixture, and the mixture was extracted with diethyl ether. The extract was washed with saturated brine, dried over magnesium sulfate, and concentrated under reduced pressure. The residue was distilled under reduced pressure (boiling point: 81-82° C./12-13 mmHg) to give the title compound as a pale-yellow oil (yield 4.9 g, 31%).
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
43.26 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Six
Yield
31%

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